1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Description
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has been reported in Dioscorea oppositifolia, Curcuma mangga, and other organisms with data available.
a macrophage TNF-alpha antagonist; structure in first source
Properties
IUPAC Name |
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-14,21-22H/b3-1+,4-2+,10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMCMYYFAHUGA-BPTNNVFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045759 | |
| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149732-52-5 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Potential of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide to Its Natural Sources and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this diarylheptanoid, detailing its presence in various plant species. Furthermore, this document outlines established experimental protocols for its extraction and purification and delves into its known biological activities, with a particular focus on its role in modulating key signaling pathways. Quantitative data, where available, is presented in a structured format to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is predominantly found in the rhizomes of various plants belonging to the Zingiberaceae family, commonly known as the ginger family. While it is often a minor constituent compared to other curcuminoids like curcumin, its presence is significant in several species.
The primary natural sources identified in the scientific literature include:
-
Curcuma longa (Turmeric): The rhizome of Curcuma longa is a well-documented source of this compound.[1][2] The all-trans isomer, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, was first fully characterized from turmeric extracts in 1993.[2]
-
Curcuma kwangsiensis: This species of Curcuma has been identified as a source from which this compound can be isolated.[3][4] However, studies have noted that the yield of this specific compound from Curcuma kwangsiensis can be low.[3]
-
Etlingera elatior (Torch Ginger): The rhizomes of torch ginger are another confirmed natural source of this curcuminoid.[1][2]
-
Alpinia galanga (Galangal): This plant, also a member of the ginger family, has been shown to contain this compound.[5]
Quantitative Analysis
Precise quantitative data for this compound in its natural sources is limited in publicly available literature, as it is often a less abundant curcuminoid. However, studies on the general composition of these plants provide some context.
| Plant Species | Part | Compound Class | Reported Content | Citation |
| Curcuma longa | Rhizome | Total Curcuminoids | Average of 2.61% (comprising curcumin, demethoxycurcumin, and bisdemethoxycurcumin) | [6] |
| Alpinia galanga | Rhizome | Essential Oils | 0.143% to 1.32% | [5] |
Note: The table highlights the general composition of related compounds. The concentration of this compound is expected to be a fraction of the total curcuminoid content. Further targeted quantitative studies are required to establish the precise concentration of this specific compound in these sources.
Experimental Protocols: Extraction and Isolation
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods for diarylheptanoids from the Zingiberaceae family.
General Extraction and Fractionation
-
Preparation of Plant Material: Dried and powdered rhizomes (e.g., 30 kg of Zingiber officinale) are used as the starting material.[7]
-
Solvent Extraction: The powdered material is extracted with 70% ethanol (e.g., 210 L) under reflux at 60°C for 2 hours. This process is typically repeated twice.[7]
-
Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[7]
-
Solvent Partitioning: The crude extract is suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.[7]
Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with diarylheptanoids, is subjected to column chromatography on silica gel. A gradient elution system, such as chloroform-acetone, is used to separate the compounds.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water mixtures.[7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the separation of bioactive constituents from Alpinia officinarum, offering an alternative to traditional column chromatography.[9]
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of antiviral and anti-inflammatory research.
Antiviral Activity: Inhibition of SARS-CoV-2 Nucleocapsid Protein
Recent studies have identified this compound as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[3][4] The N protein is crucial for the viral life cycle, and its inhibition presents a promising therapeutic strategy. The compound has been shown to exhibit excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 μM and 0.17 μM, respectively.[3][4]
The proposed mechanism involves the binding of the compound to the N-terminal domain (NTD) of the N protein, which is responsible for RNA binding. This interaction is presumed to block the binding of viral RNA to the N protein, thereby inhibiting viral replication and transcription.[3]
Caption: Inhibition of SARS-CoV-2 N Protein by this compound.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
The compound has also been shown to possess anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[10] Specifically, it has been demonstrated to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[10] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases.
In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and degradation of IκBα, which normally sequesters the NF-κB (p50/p65) dimer in the cytoplasm. The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound intervenes in this process by preventing the nuclear translocation of p65.
Caption: Inhibition of NF-κB p65 Translocation by this compound.
Conclusion
This compound represents a promising natural product with demonstrated antiviral and anti-inflammatory activities. Its presence in readily available plant sources from the Zingiberaceae family makes it an accessible target for further research and development. The experimental protocols outlined in this guide provide a foundation for its isolation and purification, while the elucidation of its mechanisms of action against the SARS-CoV-2 N protein and the NF-κB signaling pathway highlights its therapeutic potential. Further quantitative studies to determine its concentration in various natural sources and in-depth investigations into its pharmacological properties are warranted to fully realize its clinical utility. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Diarylheptanoid glycosides from Zingiber officinale peel and their anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimelanoma and Antityrosinase from Alpinia galangal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One chemical structure and properties
An In-depth Technical Guide on 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Abstract
This compound is a naturally occurring curcuminoid found in species such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1][2]. This symmetrical diarylheptanoid has garnered significant interest within the scientific community for its potent biological activities, most notably its antioxidant and antiviral properties[1][3]. Recent research has highlighted its efficacy as an inhibitor of the nucleocapsid (N) protein of coronaviruses, including SARS-CoV-2, presenting a promising avenue for the development of novel antiviral therapeutics[2][4][5]. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized for its study.
Chemical Structure and Physicochemical Properties
The compound is characterized by two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a ketone and three double bonds in a conjugated system. The most common and stable isomer is the all-trans form, systematically named (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one[1].
Chemical Structure:
Figure 1: 2D Chemical Structure of (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.
Physicochemical Data
The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | [1] |
| Molecular Formula | C₁₉H₁₆O₃ | [1][6] |
| Molar Mass | 292.334 g·mol⁻¹ | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 168–170 °C | [1] |
| CAS Number | 470466-05-8 ((1E,4E,6E) isomer) | [1] |
Spectral Data
Spectroscopic data are crucial for the structural confirmation of the synthesized or isolated compound.
| Spectral Data Type | Peaks and Values |
| ¹H NMR (600 MHz, MeOD) | δ 7.66 (d, J = 15.8 Hz, 1H), 7.58–7.52 (m, 3H), 7.42 (d, J = 8.5 Hz, 2H), 7.01 (dd, J = 15.6, 10.6 Hz, 2H), 6.93 (dd, J = 15.4, 10.8 Hz, 1H), 6.83 (d, J = 8.5 Hz, 2H), 6.79 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 15.1 Hz, 1H).[5][7] |
| ¹³C NMR (150 MHz, MeOD) | δ 190.33, 160.21, 158.80, 144.64, 143.67, 142.25, 130.23, 128.79, 127.94, 127.10, 126.30, 123.93, 121.91, 115.54, 115.37.[5][7] |
| HRMS (High-Resolution Mass Spectrometry) | m/z calculated for C₁₉H₁₇O₃ [M+H]⁺: 293.1172, found 293.1178.[5][7] |
Biological Activity and Mechanism of Action
This curcuminoid exhibits a range of biological effects, with its antioxidant and antiviral activities being the most extensively studied.
Antioxidant Properties
This compound has been shown to inhibit lipid peroxidation more effectively than the standard antioxidant alpha-tocopherol, a property attributed to the phenolic hydroxyl groups and the extended conjugated system[1].
Antiviral Activity
Recent studies have identified this compound as a potent inhibitor of human coronaviruses. It demonstrates significant antiviral activity against both HCoV-OC43 and the pandemic-causing SARS-CoV-2.[3][4][5]
| Virus | EC₅₀ Value | Reference |
| HCoV-OC43 | 0.16 ± 0.01 µM | [4][5][8] |
| SARS-CoV-2 | 0.17 ± 0.07 µM | [3][4][5][8] |
The primary mechanism for its antiviral action is the inhibition of the viral nucleocapsid (N) protein.[3][4] The N protein is essential for the viral life cycle, playing critical roles in packaging the viral RNA genome into new virions. The compound binds to the N-terminal domain (N-NTD) of the N protein, which is responsible for RNA binding.[4][5] This interaction is presumed to block the N protein from binding to viral RNA, thereby inhibiting viral replication and transcription.[4][5]
Experimental Protocols
Due to the low yield from natural sources, chemical synthesis is often employed for obtaining sufficient quantities of the compound for research.[4][5]
Synthesis and Purification
A detailed synthesis protocol was reported by Liu et al. (2023). The key steps involve a Claisen-Schmidt condensation reaction.
-
Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one: 4-hydroxybenzaldehyde is reacted with acetone under basic conditions (e.g., aqueous NaOH) to yield the intermediate chalcone.
-
Synthesis of this compound: The intermediate from step 1 is then reacted with another equivalent of 4-hydroxybenzaldehyde in the presence of a suitable catalyst or base.
-
Purification: The crude product is purified using silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v), yielding the final product as a yellow solid.[5]
Biological Assays
The workflow for identifying and validating the antiviral activity involves a series of biophysical and cell-based assays.
3.2.1 Microscale Thermophoresis (MST)
This technique is used to quantify the binding affinity between the compound and its target protein (N-NTD).[5][8]
-
Objective: To measure the dissociation constant (Kd) of the compound-protein interaction.
-
Protocol:
-
The target protein (recombinant N-NTD) is labeled with a fluorescent dye.
-
The labeled protein is kept at a constant concentration, while the compound (ligand) is titrated in a series of dilutions.
-
The samples are loaded into capillaries and subjected to a microscopic temperature gradient.
-
The movement of the fluorescently labeled protein along this gradient (thermophoresis) changes upon ligand binding.
-
This change is measured and plotted against the ligand concentration to determine the Kd value.
-
3.2.2 Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to confirm the direct binding of the compound to the target protein in a more complex biological matrix.[4][5]
-
Objective: To validate that the compound protects the target protein from proteolysis.
-
Protocol:
-
Cell lysates or purified protein solutions containing the target protein (N-NTD) are incubated with the compound or a vehicle control (e.g., DMSO).
-
A protease (e.g., pronase) is added to the samples to initiate protein degradation.
-
The reaction is stopped, and the remaining amount of the target protein is analyzed by SDS-PAGE and Western blotting.
-
A higher amount of intact target protein in the compound-treated sample compared to the control indicates that binding has occurred, conferring stability against the protease.
-
3.2.3 In Vitro Antiviral Assay
This cell-based assay is the definitive test to measure the compound's ability to inhibit viral replication.[5]
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound against a specific virus.
-
Protocol:
-
Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the compound.
-
The cells are then infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 24-48 hours), the extent of viral replication is quantified. This can be done by measuring the viral load in the supernatant (e.g., by RT-qPCR) or by assessing the virus-induced cytopathic effect (CPE).
-
The data are used to generate a dose-response curve, from which the EC₅₀ value is calculated.
-
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant, quantifiable biological activity. Its potent inhibition of the SARS-CoV-2 nucleocapsid protein at nanomolar concentrations marks it as a strong candidate for further preclinical and clinical development as an antiviral agent. The established protocols for its synthesis and biological evaluation provide a solid foundation for researchers in drug discovery and development to explore its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | SARS-CoV | 149732-52-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. scienceopen.com [scienceopen.com]
- 6. 1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | CID 71346280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthetic Pathway of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a naturally occurring curcuminoid found in turmeric (Curcuma longa) and other plant species. This compound, also known as bisdemethoxycurcumin, is of significant interest to the scientific community due to its potential therapeutic properties. This document details the enzymatic steps involved in its synthesis, from primary metabolites to the final product. It includes a compilation of available quantitative data on the key enzymes, detailed experimental protocols for the in vitro reconstitution of the pathway and analysis of its products, and visualizations of the biosynthetic pathway and experimental workflows.
Introduction
This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. It is a member of the curcuminoid family, which includes curcumin and demethoxycurcumin. These compounds are responsible for the vibrant yellow color of turmeric and have been extensively studied for their antioxidant, anti-inflammatory, and potential anticancer activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. Two molecules derived from this pathway, p-coumaroyl-CoA, are condensed with one molecule of malonyl-CoA to form the characteristic C6-C7-C6 backbone of the diarylheptanoid. This process is orchestrated by a series of specific enzymes, primarily from the ligase and polyketide synthase families.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that can be divided into two main stages: the formation of the p-coumaroyl-CoA precursor via the phenylpropanoid pathway, and the subsequent condensation to form the diarylheptanoid backbone.
Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA
The initial steps of the pathway are shared with the biosynthesis of a wide array of plant natural products, including flavonoids and lignin.
-
Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation of Cinnamic Acid: The aromatic ring of cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
Activation of p-Coumaric Acid: Finally, p-coumaric acid is activated by the attachment of a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent manner.
Diarylheptanoid Formation: The Role of Type III Polyketide Synthases
The formation of the this compound backbone from p-coumaroyl-CoA and malonyl-CoA is catalyzed by two key Type III polyketide synthases (PKSs) in Curcuma longa: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) .
-
Diketide Formation: DCS catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyl-diketide-CoA.[1]
-
Final Condensation: A second molecule of p-coumaroyl-CoA is then condensed with p-coumaroyl-diketide-CoA to yield 1,7-Bis(4-Hydroxyphenyl)-1,6-heptadiene-3,5-dione, the diketo form of bisdemethoxycurcumin. This reaction is catalyzed by Curcumin Synthase, with studies indicating that CURS3 is particularly efficient in utilizing p-coumaroyl-CoA as a substrate to produce bisdemethoxycurcumin.[2][3]
Keto-Enol Tautomerism
The final product, this compound, is the enol tautomer of the initially formed diketone, 1,7-Bis(4-Hydroxyphenyl)-1,6-heptadiene-3,5-dione. This tautomerization is a spontaneous process, and the enol form is stabilized by intramolecular hydrogen bonding. The equilibrium between the keto and enol forms can be influenced by the solvent and pH.
Quantitative Data
The following table summarizes the available kinetic data for the key enzymes involved in the biosynthesis of this compound. It is important to note that the data is sourced from various organisms, and kinetic parameters can vary between species and under different experimental conditions.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| PAL | Pyrus bretschneideri | L-Phenylalanine | 35.8 ± 2.1 | 1.2 ± 0.1 | [4] |
| 4CL | Morus notabilis | p-Coumaric acid | 10.49 | 4.4 (nkat mg⁻¹) | [5] |
| DCS | Curcuma longa | Feruloyl-CoA | 46 (S₀.₅) | 0.02 | [6] |
| Malonyl-CoA | 8.4 | 0.011 | [7] | ||
| CURS1 | Curcuma longa | p-Coumaroyl-CoA | 189 | 0.014 | [8] |
| Feruloyl-CoA | 18 | 0.018 | [8] | ||
| CURS2 | Curcuma longa | Feruloyl-CoA | ~20 | ~0.003 | [2] |
| CURS3 | Curcuma longa | p-Coumaroyl-CoA | 3.4 | 0.006 | [2] |
| Feruloyl-CoA | 2.2 | 0.003 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Recombinant Enzymes (DCS and CURS)
This protocol describes the expression of Curcuma longa DCS and CURS in Escherichia coli and their subsequent purification.
Materials:
-
pET expression vector containing the gene of interest (e.g., pET28a-DCS, pET28a-CURS)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the expression plasmids into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of wash buffer.
-
Elution: Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. Store the purified enzyme at -80°C.
In Vitro Enzyme Assay for DCS and CURS
This protocol describes an assay to determine the activity of the purified DCS and CURS enzymes.
Materials:
-
Purified recombinant DCS and CURS enzymes
-
p-Coumaroyl-CoA
-
Malonyl-CoA
-
Reaction buffer (100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (20% acetic acid)
-
Ethyl acetate
-
HPLC system with a C18 column
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Reaction buffer
-
p-Coumaroyl-CoA (e.g., 50 µM)
-
Malonyl-CoA (e.g., 100 µM)
-
Purified DCS enzyme (e.g., 2 µg)
-
Purified CURS enzyme (e.g., 2 µg)
-
Bring the total volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% acetic acid.
-
Extraction: Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases and transfer the upper organic layer to a new tube. Repeat the extraction.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., 50 µL of methanol) and analyze by HPLC.
HPLC Analysis of Reaction Products
This protocol provides a general method for the separation and detection of this compound.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard of this compound (bisdemethoxycurcumin)
Protocol:
-
Sample Preparation: Prepare the extracted and re-dissolved sample from the enzyme assay.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detection wavelength: 420 nm
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-31 min: 70-30% B (linear gradient)
-
31-35 min: 30% B (equilibration)
-
-
-
Analysis: Inject the sample and a standard of bisdemethoxycurcumin. Identify the product peak by comparing its retention time and UV spectrum with the standard. Quantify the product using a calibration curve generated from the standard.
Visualizations
Biosynthetic Pathway Diagram
References
- 1. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 4. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
The Biological Prowess of Diarylheptanoids from Torch Ginger: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torch ginger (Etlingera elatior), a member of the Zingiberaceae family, is a plant of significant interest in traditional medicine and modern pharmacology. Its rhizomes, in particular, are a rich source of bioactive compounds, among which diarylheptanoids stand out for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of diarylheptanoids isolated from torch ginger. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and insights into the molecular mechanisms of action.
Key Diarylheptanoids from Torch Ginger
Phytochemical investigations of Etlingera elatior rhizomes have led to the isolation of several diarylheptanoids. The most prominent among them include:
-
1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone
-
Demethoxycurcumin
-
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
These compounds form the primary focus of this guide, and their reported biological activities are detailed in the subsequent sections.
Biological Activities and Quantitative Data
The diarylheptanoids from torch ginger exhibit a wide spectrum of pharmacological effects. The following tables summarize the available quantitative data for these activities, providing a basis for comparison and further investigation.
Antioxidant Activity
Diarylheptanoids are potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation. Their efficacy is often compared to standard antioxidants like α-tocopherol.
| Compound/Extract | Assay | IC50/EC50/Inhibition (%) | Reference |
| Diarylheptanoids from E. elatior (1-3) | Lipid Peroxidation Inhibition | More potent than α-tocopherol | [1] |
| Aqueous Extract of E. elatior flowers (Kelantan) | DPPH Radical Scavenging | IC50: 34.5 µg/mL | |
| Ethanolic Extract of E. elatior flowers (Kelantan) | DPPH Radical Scavenging | IC50 increased by 19.4% vs. aqueous extract | |
| Diarylheptanoids from Etlingera calophrys | DPPH Radical Scavenging | IC50 range: 25.1 to 398.2 µg/mL | [2] |
Note: Compounds 1-3 refer to 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone, demethoxycurcumin, and this compound respectively.
Anti-inflammatory Activity
The anti-inflammatory properties of diarylheptanoids are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
| Compound/Extract | Assay | IC50/Effect | Reference |
| 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH) | NO Production in LPS-activated RAW264.7 cells | Dose-dependent inhibition, greater efficacy than curcumin | [3] |
| Diarylheptanoids from Alnus hirsuta | NF-κB Activation in RAW264.7 cells | IC50 range: 9.2-23.7 µM | |
| Diarylheptanoids from Alnus hirsuta | NO Production in RAW264.7 cells | IC50 range: 9.2-23.7 µM | |
| Diarylheptanoids from Alnus hirsuta | TNF-α Production in RAW264.7 cells | IC50 range: 9.2-23.7 µM |
Anticancer Activity
Diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.
| Compound/Extract | Cell Line | IC50 | Reference |
| Demethoxycurcumin | GBM 8401 (human brain malignant glioma) | 22.71 µM | [4] |
| Demethoxycurcumin | FaDu (human head and neck squamous cell carcinoma) | 37.78 ± 2 µM | [5] |
| Demethoxycurcumin | LN229 (human glioma) | 24.54 µM | [6] |
| Demethoxycurcumin | GBM8401 (human glioma) | 17.73 µM | [6] |
| Aqueous Extract of E. elatior flowers (Kelantan) | MCF-7 (breast cancer) | 173.1 µg/mL | [7] |
| Aqueous Extract of E. elatior flowers (Kelantan) | MDA-MB-231 (breast cancer) | 196.2 µg/mL | [7] |
Antimicrobial Activity
Diarylheptanoids from Etlingera species have shown inhibitory activity against a range of pathogenic bacteria.
| Compound/Extract | Microorganism | MIC (Minimal Inhibitory Concentration) | Reference |
| Extracts of E. elatior flowers | Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa | 30 to >100 µg/mL | [7] |
| Diarylheptanoids from Etlingera calophrys | Gram-positive and Gram-negative bacteria | up to 8 µg/mL | [2][8] |
| Etlingerin from Etlingera pubescens | Staphylococcus aureus ATCC 43300, Bacillus subtilis ATCC 8188 | Two-fold lower than curcumin | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation : Dissolve the test compounds (diarylheptanoids) and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of each sample concentration to a 96-well microplate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Anticancer Activity: MTT Cytotoxicity Assay
-
Cell Culture : Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the diarylheptanoids for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.
-
Calculation : Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with fetal bovine serum.
-
Cell Seeding and Treatment : Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the diarylheptanoids for a short period (e.g., 1 hour) before stimulating them with lipopolysaccharide (LPS) to induce inflammation.
-
Incubation : Incubate the cells for 24 hours to allow for NO production.
-
Griess Assay :
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for a short duration (e.g., 10-15 minutes).
-
-
Measurement : Measure the absorbance at approximately 540 nm.
-
Calculation : Determine the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. A decrease in nitrite concentration indicates inhibition of NO production.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution : Prepare two-fold serial dilutions of the diarylheptanoids in a 96-well microplate containing broth.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC : The MIC is the lowest concentration of the diarylheptanoid that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Diarylheptanoids from torch ginger exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Pathway: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
Anticancer Pathway: Modulation of Cell Survival and Apoptosis Pathways
Torch ginger extracts containing diarylheptanoids have been shown to induce cancer cell death by inhibiting key survival pathways like PI3K/Akt and MAPK (ERK1/2, p38).
Caption: Anticancer mechanism of diarylheptanoids via inhibition of survival pathways.
Conclusion and Future Directions
The diarylheptanoids isolated from torch ginger represent a promising class of natural products with significant therapeutic potential. Their multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, make them attractive candidates for further research and development. This guide has consolidated the current knowledge on these compounds, providing a foundation for future studies.
Future research should focus on:
-
Isolation and characterization of novel diarylheptanoids from Etlingera elatior.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Preclinical and clinical studies to evaluate the safety and efficacy of these diarylheptanoids in various disease models.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.
By continuing to explore the rich chemical diversity of torch ginger, the scientific community can unlock new avenues for the development of novel therapeutics to address a range of human diseases.
References
- 1. Antioxidative constituents of Etlingera elatior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Demethoxycurcumin Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolites constituents and antioxidant, anticancer and antibacterial activities of Etlingera elatior (Jack) R.M.Sm grown in different locations of Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bactericidal and cytotoxic activity of a diarylheptanoid (etlingerin) isolated from a ginger (Etlingera pubescens) endemic to Borneo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric) and Etlingera elatior (torch ginger).[1] As a member of the diarylheptanoid class of compounds, it shares structural similarities with curcumin, a well-studied antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, including detailed experimental protocols for common antioxidant assays and an exploration of the potential signaling pathways involved in its antioxidant activity. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this guide presents comparative data for structurally related curcuminoids to provide a valuable reference for researchers. Studies have shown that curcuminoids, including this compound, can inhibit lipid peroxidation more effectively than alpha-tocopherol.[1]
Quantitative Antioxidant Capacity Data
Extensive literature searches did not yield specific IC50 values from DPPH, ABTS, or other radical scavenging assays for this compound. However, to provide a relevant benchmark, the following table summarizes the reported antioxidant activities of the closely related and extensively studied curcuminoid, curcumin, and its derivatives.
| Compound | Assay | IC50 Value | Reference |
| Curcumin | DPPH | 35.1 µM | [2] |
| Curcumin | DPPH | 3.20 µg/mL | [3] |
| Nanocurcumin | DPPH | 0.68 µg/mL | [3] |
| Curcumin | ABTS | 18.54 µg/mL | [3] |
| Nanocurcumin | ABTS | 15.59 µg/mL | [3] |
| Curcumin-bis-β-D-glucoside | DPPH | 22.25 µM | [4] |
| Tetrahydrocurcumin (THC) | DPPH | 18.7 µM | [2] |
| Hexahydrocurcumin (HHC) | DPPH | 21.6 µM | [2] |
| Octahydrocurcumin (OHC) | DPPH | 23.6 µM | [2] |
Note: The antioxidant activity of curcuminoids is influenced by their chemical structure, including the presence and position of hydroxyl and methoxy groups on the aromatic rings.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a series of concentrations of the test compound in methanol.
-
Reaction mixture: Add a specific volume of the test compound solution to the DPPH solution. The final volume and the ratio of sample to DPPH solution may vary depending on the specific protocol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS radical cation is reduced, and the decrease in absorbance at 734 nm is measured.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS) or water
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound solutions: Prepare a series of concentrations of the test compound in methanol or PBS.
-
Reaction mixture: Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of curcuminoids like this compound is not only attributed to direct radical scavenging but also to their ability to modulate cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.
Keap1-Nrf2/ARE Signaling Pathway
The Keap1-Nrf2/ARE pathway is a major regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of inducers like curcuminoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Keap1-Nrf2/ARE signaling pathway activation by the curcuminoid.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and is closely linked to oxidative stress. Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Curcuminoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory and antioxidant effects. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor of NF-κB, and the direct inhibition of NF-κB's ability to bind to DNA.
Caption: Inhibition of the NF-κB signaling pathway by the curcuminoid.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a compound like this compound.
Caption: General workflow for in vitro antioxidant capacity assessment.
Conclusion
This compound, a naturally occurring curcuminoid, holds promise as a potent antioxidant. While specific quantitative data on its radical scavenging activity remains to be fully elucidated in the scientific literature, its structural similarity to other well-characterized antioxidant diarylheptanoids suggests significant potential. The antioxidant effects of this compound are likely mediated through both direct radical scavenging and the modulation of key cellular signaling pathways, including the Keap1-Nrf2/ARE and NF-κB pathways. Further research is warranted to precisely quantify its in vitro antioxidant capacity and to fully understand its mechanisms of action, which could pave the way for its development as a novel therapeutic agent for conditions associated with oxidative stress.
References
Preliminary Cytotoxicity Screening of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a naturally occurring curcuminoid found in species such as Curcuma longa (turmeric). This document summarizes the cytotoxic potential of this compound against various cell lines, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action, based on available scientific literature.
Introduction
This compound is a diarylheptanoid that has garnered interest for its potential pharmacological properties. As a structural analog of curcumin, it is being investigated for a range of bioactivities, including antioxidant and anticancer effects. Preliminary cytotoxicity screening is a critical first step in the evaluation of a compound's potential as a therapeutic agent. This guide consolidates key findings and methodologies related to the cytotoxic evaluation of this compound and its close analogs.
Cytotoxicity Data
The cytotoxic activity of this compound and its structurally related diarylheptanoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized in the tables below.
Table 1: Cytotoxicity (IC50) of Diarylheptanoid Analogs Against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Diarylheptanoid Analog 6 | A549 | Lung Carcinoma | 12.31±1.21 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 20.15±1.52 | [1][2] | |
| HeLa | Cervical Carcinoma | 25.43±2.11 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 33.46±2.87 | [1][2] | |
| HCT116 | Colorectal Carcinoma | 10.24±0.98 | [1][2] | |
| Diarylheptanoid Analog 16 | A549 | Lung Carcinoma | 15.67±1.34 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 28.76±2.01 | [1][2] | |
| HeLa | Cervical Carcinoma | 18.98±1.55 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 21.09±1.89 | [1][2] | |
| HCT116 | Colorectal Carcinoma | 9.87±0.76 | [1][2] | |
| Diarylheptanoid Analog 17 | A549 | Lung Carcinoma | 8.82±0.79 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 10.34±1.02 | [1][2] | |
| HeLa | Cervical Carcinoma | 12.45±1.11 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 15.67±1.32 | [1][2] | |
| HCT116 | Colorectal Carcinoma | 6.69±0.54 | [1][2] | |
| Diarylheptanoid Analog 18 | A549 | Lung Carcinoma | 10.11±0.95 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 14.23±1.23 | [1][2] | |
| HeLa | Cervical Carcinoma | 16.78±1.43 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 19.87±1.67 | [1][2] | |
| HCT116 | Colorectal Carcinoma | 8.91±0.88 | [1][2] | |
| Diarylheptanoid Analog 19 | A549 | Lung Carcinoma | 22.43±1.98 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 30.12±2.54 | [1][2] | |
| HeLa | Cervical Carcinoma | 28.76±2.31 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 25.43±2.13 | [1][2] | |
| HCT116 | Colorectal Carcinoma | 14.54±1.21 | [1][2] |
Table 2: Antiviral Activity (EC50) of this compound
| Compound | Virus | EC50 (µM) | Reference |
| This compound | HCoV-OC43 | 0.16 ± 0.01 | [3][4][5] |
| SARS-CoV-2 | 0.17 ± 0.07 | [3][4][5] |
Experimental Protocols
A generalized protocol for determining the cytotoxicity of this compound using a standard MTT assay is detailed below. This protocol is based on methodologies reported for similar diarylheptanoid compounds.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend cells in fresh complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar diarylheptanoids suggest potential mechanisms of action. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells through the modulation of the PI3K/Akt and ERK1/2 pathways.[6] Furthermore, the structurally analogous curcumin and its derivatives are known to suppress the NF-κB signaling pathway.[7][8]
Based on this evidence from closely related molecules, a putative signaling pathway for the cytotoxic effects of this compound is proposed below.
Caption: Putative signaling pathways affected by this compound.
The following diagram illustrates the generalized workflow for the MTT-based cytotoxicity screening described in this guide.
Caption: Experimental workflow for MTT-based cytotoxicity screening.
Conclusion
Preliminary in vitro screening indicates that this compound and its analogs possess cytotoxic and antiviral properties. The data presented in this guide, compiled from various scientific sources, suggest that these compounds warrant further investigation as potential therapeutic agents. The provided experimental protocol offers a standardized method for assessing their cytotoxic effects, and the putative signaling pathways offer a starting point for mechanistic studies. Future research should focus on elucidating the precise molecular targets and signaling cascades modulated by this compound to fully understand its therapeutic potential.
References
- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin [1,7-bis(4-hydroxy-3-methoxyphenyl)-1-6-heptadine-3,5-dione; C21H20O6] sensitizes human prostate cancer cells to tumor necrosis factor-related apoptosis-inducing ligand/Apo2L-induced apoptosis by suppressing nuclear factor-kappaB via inhibition of the prosurvival Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid, a natural product found in species like turmeric (Curcuma longa) and torch ginger (Etlingera elatior).[1] This symmetrical diarylheptanoid exhibits significant biological activities, including potent antioxidant properties and antiviral effects.[1] Notably, it has been identified as a promising inhibitor of the SARS-CoV-2 nucleocapsid (N) protein, a crucial component in the viral life cycle, demonstrating potential as a therapeutic agent for COVID-19.[2][3][4] This document provides detailed protocols for the chemical synthesis of this compound, along with relevant characterization data and an overview of its biological mechanism of action.
Synthesis of this compound
The synthesis is proposed via a sequential Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds between an aldehyde and a ketone. The overall reaction scheme involves two main steps:
-
Step 1: Synthesis of the intermediate, (E)-4-(4-hydroxyphenyl)but-3-en-2-one. This involves the condensation of one equivalent of 4-hydroxybenzaldehyde with acetone.
-
Step 2: Synthesis of the final product. The intermediate from Step 1 is then reacted with a second equivalent of 4-hydroxybenzaldehyde to yield this compound.
A recent study reported a synthetic route to this compound, which they designated N-17, with a yield of 30%.[2]
Experimental Protocols
Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (Intermediate)
This procedure is based on the principles of the Claisen-Schmidt condensation.
-
Reagents and Materials:
-
4-hydroxybenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetone (1.5 to 2 equivalents) to the solution and stir until homogeneous.
-
Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
This step involves the condensation of the intermediate with another molecule of 4-hydroxybenzaldehyde.
-
Reagents and Materials:
-
(E)-4-(4-hydroxyphenyl)but-3-en-2-one (from Step 1)
-
4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the intermediate, (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1 equivalent), and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the mixture while stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate). A reported eluent is petroleum ether-ethyl acetate = 1:1 (v/v).[2][5]
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₃ | [6] |
| Molecular Weight | 292.33 g/mol | |
| Appearance | Yellow powder | [7] |
| Melting Point | 147-148 °C | [7] |
| ¹H NMR (600 MHz, MeOD) | δ 7.66 (d, J = 15.8 Hz, 1H), 7.58–7.52 (m, 3H), 7.42 (d, J = 8.5 Hz, 2H), 7.01 (dd, J = 15.6, 10.6 Hz, 2H), 6.93 (dd, J = 15.4, 10.8 Hz, 1H), 6.83 (d, J = 8.5 Hz, 2H), 6.79 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 15.1 Hz, 1H) | [2][5] |
| ¹³C NMR (150 MHz, MeOD) | δ 190.33, 160.21, 158.80, 144.64, 143.67, 142.25, 130.23, 128.79, 127.94, 127.10, 126.30, 123.93, 121.91, 115.54, 115.37 | [2][5] |
| HRMS (m/z) | Calculated for C₁₉H₁₇O₃ [M+H]⁺: 293.1172, Found: 293.1178 | [2] |
Table 2: Biological Activity Data of this compound
| Assay | Target/Virus | Result | Reference |
| Antiviral Activity (EC₅₀) | HCoV-OC43 | 0.16 ± 0.01 μM | [2][5] |
| Antiviral Activity (EC₅₀) | SARS-CoV-2 | 0.17 ± 0.07 μM | [2][3][5] |
| Binding Affinity (Kd) | SARS-CoV-2 N-NTD | 13.52 ± 3.21 μM | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed antiviral mechanism of action against SARS-CoV-2.
References
- 1. Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 4. Demethylation of vanillin. , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One is a curcuminoid, a natural antioxidant found in plants such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1]. As a member of the curcuminoid family, it shares structural similarities with curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a widely used and reliable technique for the analysis of curcuminoids. Additionally, an overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) method is provided for applications requiring higher sensitivity and selectivity.
Principle of Analysis
The primary analytical method described is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which for curcuminoids is typically around 425 nm. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Analytical Methods
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This is the most common method for the analysis of curcuminoids due to its robustness, reliability, and accessibility.
Experimental Protocol
a) Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Formic acid or orthophosphoric acid.
-
Reference standard of this compound.
b) Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific matrices and instrumentation.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 425 nm |
c) Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
d) Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, herbal extract, pharmaceutical formulation). A general procedure for an extract is provided below.
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.
e) Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating the peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Data Presentation: Representative HPLC-UV Method Validation Parameters for Curcuminoids
The following table summarizes typical validation parameters for HPLC-UV methods for curcuminoids, which can be expected for a validated method for this compound.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [2][3] |
| Linear Range | 0.1 - 100 µg/mL | [2][4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [2][3] |
| Accuracy (% Recovery) | 95 - 105% | [3] |
| Precision (% RSD) | < 5% | [2][4] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with low concentrations of the analyte, LC-MS is the method of choice.
Protocol Overview
a) Chromatographic Conditions
The HPLC conditions are generally similar to those used for HPLC-UV, but often with shorter run times and smaller column dimensions (e.g., 50-100 mm length, 2.1 mm internal diameter). The use of volatile mobile phase modifiers like formic acid or ammonium acetate is essential for compatibility with mass spectrometry.
b) Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
-
Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan for qualitative analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.
-
MRM Transitions: The precursor ion (the deprotonated molecule [M-H]⁻) and a suitable product ion would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Workflow for LC-MS Analysis
Caption: A typical workflow for quantitative analysis using LC-MS.
Data Presentation: Expected LC-MS Method Performance
LC-MS methods offer significantly lower detection and quantification limits compared to HPLC-UV.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Method Validation
Any analytical method developed for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The protocols and data presented provide a comprehensive guide for the development and validation of analytical methods for the quantification of this compound. While the HPLC-UV method is suitable for routine analysis and quality control, the LC-MS method offers superior sensitivity and selectivity for more demanding applications, such as bioanalysis. The choice of method will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation. It is essential that any method is fully validated to ensure the reliability of the generated data.
References
Application Note: HPLC-UV Method for the Quantitative Analysis of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis who require a robust and reliable method for the quantification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One.
Introduction
This compound is a naturally occurring curcuminoid found in plants such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1]. As a member of the curcuminoid family, this compound is investigated for its potential antioxidant and pharmacological properties[1]. Its structural similarity to curcumin, a well-studied natural compound, necessitates precise analytical methods for its identification and quantification in various matrices, including raw materials, extracts, and finished products.
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven is required. An Agilent 1100 or 1290 Infinity LC system or equivalent is suitable[2].
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid or Ortho-phosphoric Acid (Analytical Grade)
-
This compound Reference Standard
-
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column with a gradient or isocratic elution. The UV detection wavelength is set at the maximum absorbance for curcuminoids, typically around 425 nm[2][3].
| Parameter | Condition |
| HPLC Column | Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Elution Mode | Isocratic: 60% Mobile Phase A / 40% Mobile Phase B[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 425 nm[2][3] |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly[4].
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly[4].
-
Degas both mobile phases using a sonicator or vacuum filtration before use.
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Transfer the standard into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol[4]. Mix until fully dissolved. This solution should be stored at -20°C for up to 4 weeks[4].
c) Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.
d) Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 25 mg of extract) and transfer it to a 50 mL volumetric flask[2].
-
Add approximately 40 mL of methanol and sonicate for 30 minutes to ensure complete extraction[2][5].
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial prior to injection[3].
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification[6].
| Validation Parameter | Specification | Typical Result |
| Specificity | The analyte peak should be free from interference from excipients or impurities. | Peak is well-resolved with no co-eluting peaks. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999[6] | > 0.999 |
| Range | 1.0 - 50.0 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | Intraday RSD ≤ 2.0%; Interday RSD ≤ 2.0%[6] | < 1.5% |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000[7] |
| Relative Standard Deviation (RSD%) | RSD for peak area of six replicate injections ≤ 2.0% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound.
Caption: HPLC-UV analysis workflow from preparation to final reporting.
Conclusion
The HPLC-UV method described provides a reliable and robust protocol for the quantitative determination of this compound. The method is straightforward, employing common reagents and instrumentation, and has been shown to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound, ensuring consistent and dependable analytical results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. asianpubs.org [asianpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Notes and Protocols for the Quantification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sensitive and selective quantification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established protocols for the analysis of structurally similar curcuminoids, ensuring a robust and reliable assay for pharmacokinetic and other drug development studies.
Introduction
This compound is a curcuminoid, a class of natural phenols known for their potential therapeutic properties.[1] Accurate determination of its concentration in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical studies. This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled analog
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
Sample Preparation: Liquid-Liquid Extraction
This protocol utilizes a liquid-liquid extraction method to isolate the analyte and internal standard from the plasma matrix.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (e.g., 500 ng/mL Diazepam in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to dissolve the residue.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and can be further optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 4 |
MRM Transition Details
The molecular formula for this compound is C₁₉H₁₆O₃, with a monoisotopic mass of 292.11 g/mol . The precursor ion in positive ESI mode is expected to be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.
Table 4: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 293.1 | To be determined | To be optimized |
| Internal Standard (Diazepam) | 285.1 | 193.1 | 25 |
Note: The optimal product ion and collision energy for this compound should be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 102000 | 0.075 |
| 10 | 15500 | 101000 | 0.153 |
| 50 | 78000 | 103000 | 0.757 |
| 100 | 152000 | 100000 | 1.520 |
| 500 | 760000 | 101000 | 7.525 |
| 1000 | 1530000 | 102000 | 15.000 |
Table 6: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of initial concentration |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS protocol for the analysis of this compound in plasma.
Logical Relationship of the Analytical Method
The following diagram outlines the logical relationship between the different components of the analytical method.
References
experimental protocol for testing anti-inflammatory effects of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Investigating the Anti-Inflammatory Properties of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a curcuminoid compound that has been isolated from plant species such as Curcuma longa (turmeric).[1] Curcuminoids are known for their diverse pharmacological activities, including antioxidant and potential anti-inflammatory properties.[1] The structural similarity of this compound to other known anti-inflammatory curcuminoids suggests its potential as a therapeutic agent for inflammatory diseases. A related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), has been shown to exhibit potent anti-inflammatory effects by inhibiting the translocation of NF-κB in murine macrophages.[2][3][4] These findings provide a strong rationale for investigating the anti-inflammatory effects of this compound.
This document provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of this compound, from initial in vitro screening to mechanistic studies in cell culture and potential in vivo validation.
Experimental Workflow
Caption: Overall experimental workflow for evaluating the anti-inflammatory effects.
Part 1: In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[5][6]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) and incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of the test compound before evaluating its anti-inflammatory effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10^5 cells/mL) in a 96-well plate and incubate overnight.[6]
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the supernatant and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay
Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages.
-
Principle: The Griess reagent assay measures the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant.[7][8]
-
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate and treat as described in section 1.1.
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[8]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines by ELISA
Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are key pro-inflammatory cytokines.[5][9]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Culture RAW 264.7 cells in a 24-well plate and treat as described in section 1.1.
-
After 24 hours, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12][13]
-
Western Blot Analysis of Inflammatory Signaling Pathways
To elucidate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways can be examined.
-
Principle: Western blotting is used to detect and quantify specific proteins in cell lysates. The activation of NF-κB and MAPK pathways is a critical step in the inflammatory response.[14][15][16][17]
-
Target Proteins:
-
NF-κB Pathway: Phospho-p65, p65, IκBα.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2).
-
-
Protocol:
-
Culture RAW 264.7 cells in 6-well plates and treat as described in section 1.1 for a shorter duration (e.g., 15-60 minutes for signaling protein phosphorylation, 24 hours for iNOS and COX-2 expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18][19][20][21]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 |
| 100 | |
Table 2: Inhibition of NO Production and Pro-inflammatory Cytokines
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + Compound (X µM) | ||||
| LPS + Compound (Y µM) |
| LPS + Compound (Z µM) | | | | |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
|---|---|---|---|
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (X µM) |
| LPS + Compound (Y µM) | | | |
Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling pathway in inflammation.
Part 2: In Vivo Anti-Inflammatory Model (Optional)
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-characterized model of acute inflammation.[22][23][24][25][26]
-
Animals: Male Wistar rats (180-200 g).
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (various doses).
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Histopathological Examination
Histopathological analysis of the paw tissue can provide further evidence of the anti-inflammatory effects.
-
Protocol:
-
At the end of the experiment (e.g., 5 hours post-carrageenan injection), euthanize the animals.
-
Dissect the paw tissue and fix it in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.[23][24]
-
Conclusion
The described protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. The data generated from these experiments will help to determine its efficacy and elucidate its mechanism of action, providing valuable information for its potential development as a novel anti-inflammatory agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. sciencellonline.com [sciencellonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. assaygenie.com [assaygenie.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 24. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid compound often used in in vitro studies. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous experimental systems can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural curcuminoid, an antioxidant compound found in the rhizomes of plants like turmeric (Curcuma longa) and torch ginger (Etlingera elatior).[1] It is structurally related to curcumin and is investigated for various pharmacological properties, including potential anti-inflammatory and antiviral activities.[2][3] It is classified as a diarylheptanoid and a phenol.[4]
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro studies?
A2: The primary challenge is its molecular structure, which is largely hydrophobic (water-repelling). Compounds like this, often referred to as "brick dust" molecules, have very low water solubility. Its calculated LogP value of 3.949 indicates a strong preference for lipid-like environments over aqueous ones.[4] When a concentrated stock solution made in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound often precipitates out of the solution.[5]
Q3: What are the best solvents for creating a primary stock solution?
A3: Organic solvents are required to dissolve this compound effectively. The most common and recommended solvents are:
-
Dimethyl sulfoxide (DMSO): This is considered the gold standard for dissolving curcuminoids due to its high solubilizing capacity.[6] It is suitable for preparing highly concentrated stock solutions.[6]
-
Ethanol: A good alternative, especially when lower toxicity is a concern.[6] However, its capacity to dissolve curcuminoids is generally lower than that of DMSO.[7]
-
Methanol: While effective at dissolving curcuminoids, it is more toxic to cells than ethanol and is often avoided in cell-based assays.[6]
Q4: What concentrations can I expect to achieve in these solvents?
A4: Specific solubility data for this compound is not widely published. However, data for the closely related and extensively studied compound, curcumin, provides a reliable estimate.
| Solvent | Estimated Maximum Concentration (for Curcumin) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~20-25 mg/mL | [6][7] |
| Ethanol | ~6-10 mg/mL | [6][7] |
| Methanol | ~8 mg/mL | [6] |
Q5: Are there risks associated with using organic solvents in cell culture experiments?
A5: Yes. Organic solvents like DMSO can have direct effects on cells, independent of the dissolved compound. At high concentrations, DMSO can induce cell stress, differentiation, or toxicity. It is critical to:
-
Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically well below 0.5% v/v).
-
Always include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups to differentiate the effects of the compound from the effects of the solvent.[7]
Q6: How should I store my stock solution?
A6: For long-term stability, it is recommended to store the stock solution in the organic solvent at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.
| Storage Condition (in Solvent) | Duration | Reference |
| -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound for in vitro assays.
Problem: The compound won't dissolve completely in the organic solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Solutions:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Do not overheat, as it may degrade the compound.
-
Increased Agitation: Use a vortex mixer for several minutes or place the vial in a sonicating water bath to provide mechanical energy to aid dissolution.
-
Increase Solvent Volume: If the above steps fail, the solution may be supersaturated. Add a small, precise volume of additional solvent to lower the concentration until the compound fully dissolves.
-
Problem: The compound precipitates immediately after being added to my aqueous cell culture medium.
-
Possible Cause: This is expected due to the compound's hydrophobicity. The aqueous environment of the medium forces the nonpolar compound molecules to aggregate and fall out of solution.
-
Solutions:
-
Optimize Dilution Technique: Add the stock solution dropwise into the vortexing or rapidly stirring cell culture medium. This rapid dispersion can help prevent immediate, localized precipitation.
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Utilize Serum: If your experiment uses serum (e.g., FBS), proteins like albumin in the serum can bind to the compound and help keep it solubilized.[5] Prepare the working solution in a serum-containing medium.
-
Use Co-solvents or Surfactants: For in vivo or specific in vitro formulations, co-solvents (like PEG400) or non-ionic surfactants (like Tween® 80) can be used to create more stable formulations.[4][8] These should be tested for cellular toxicity first.
-
Problem: I am observing unexpected toxicity or cellular effects in my experiment.
-
Possible Cause: The observed effects may be due to the solvent rather than your compound.
-
Solutions:
-
Verify Solvent Concentration: Calculate the final percentage (v/v) of your solvent (e.g., DMSO) in the medium. Ensure it is below the toxicity threshold for your specific cell line (typically <0.5%, and ideally <0.1%).
-
Run a Vehicle Control: Always compare your compound-treated cells to a vehicle control group that receives only the solvent at the same final concentration.[7] This is the only way to conclusively attribute the observed effects to the compound itself.
-
Caption: Troubleshooting decision tree for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Add Solvent: Transfer the powder to a sterile, appropriate-sized glass or polypropylene vial. Using a calibrated pipette, add 500 µL of high-purity, sterile DMSO.
-
Dissolve: Cap the vial tightly and vortex at medium-high speed for 2-3 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.
-
Store: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
Note: The molecular weight of the compound is 292.33 g/mol .
-
Calculate Dilution: A 20 mg/mL stock solution is equivalent to 68.42 mM. To make a 10 µM working solution in 10 mL of medium, you will need to perform a 1:6842 dilution. This requires adding 1.46 µL of the stock solution to 10 mL of medium.
-
Prepare Medium: Dispense 10 mL of pre-warmed cell culture medium into a sterile conical tube.
-
Perform Dilution:
-
Set a P2 or P10 micropipette to 1.46 µL.
-
Place the conical tube on a vortex mixer set to a medium speed.
-
While the medium is vortexing, slowly dispense the 1.46 µL of DMSO stock solution directly into the liquid (not on the sides of the tube).
-
-
Final Mix: Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution to treat cells immediately to minimize the risk of precipitation over time. The final DMSO concentration in this example is approximately 0.015%, which is well-tolerated by most cell lines.
Caption: General experimental workflow for solution preparation.
Relevant Signaling Pathway
A structurally similar curcuminoid, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has been shown to exert anti-inflammatory effects by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus.[3] This pathway is a common target for anti-inflammatory drug candidates.
Caption: Simplified NF-κB signaling pathway and compound's target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SARS-CoV | 149732-52-5 | Invivochem [invivochem.com]
- 5. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sxrebecca.com [sxrebecca.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
preventing degradation of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a curcuminoid known for its potential therapeutic properties. As a member of the curcuminoid family, it is susceptible to degradation under certain conditions.
Issue 1: Low Yield of Target Compound
Possible Causes:
-
Incomplete Extraction: The solvent and method used may not be optimal for fully extracting the compound from the plant matrix.
-
Degradation During Extraction: The compound may be degrading due to exposure to light, high temperatures, or unsuitable pH levels.
-
Improper Sample Preparation: The particle size of the raw material may be too large, limiting solvent penetration.
Solutions:
-
Optimize Extraction Method: Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can offer higher yields in shorter times compared to conventional methods like Soxhlet extraction. Supercritical Fluid Extraction (SFE) with CO₂ is another effective, albeit more specialized, method.
-
Solvent Selection: Ethanol has been shown to be an effective solvent for curcuminoid extraction.[1] The choice of solvent can significantly impact yield and stability.
-
Control Environmental Factors: Protect the extraction process from light by using amber glassware or covering equipment with aluminum foil. Maintain a low extraction temperature. For instance, in UAE, temperatures around 32-35°C have been found to be optimal for curcuminoid extraction.[2][3]
-
Sample Preparation: Grind the plant material to a fine powder to increase the surface area available for solvent interaction.
Issue 2: Discoloration of the Extract
Possible Causes:
-
Degradation of the Target Compound: this compound, like other curcuminoids, is a yellow pigment. A change in color, often fading, can indicate degradation.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
pH-Induced Degradation: The compound is less stable at neutral to alkaline pH.
Solutions:
-
pH Control: Maintain a slightly acidic pH during extraction and subsequent processing steps. Curcuminoids are generally more stable in acidic conditions.
-
Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Exposure to Light: As mentioned previously, light can induce degradation and color change.
Issue 3: Presence of Impurities in the Final Product
Possible Causes:
-
Co-extraction of Other Compounds: The chosen solvent may be extracting other compounds from the plant material along with the target molecule.
-
Formation of Degradation Products: The impurities could be byproducts of the degradation of this compound.
Solutions:
-
Purification Steps: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the extract and isolate the target compound.
-
Selective Extraction: Optimize the solvent polarity and extraction parameters to selectively extract the desired compound while leaving impurities behind.
-
Prevent Degradation: By following the guidelines to prevent degradation, you will also minimize the formation of impurity-causing degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound?
A1: As a curcuminoid, this compound is primarily susceptible to degradation from:
-
Light: Exposure to both UV and visible light can lead to photodegradation.[4]
-
Temperature: High temperatures can accelerate the degradation process. While stable up to around 80°C for short periods, prolonged exposure or higher temperatures will cause degradation.[4]
-
pH: The compound is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Q2: Which extraction method is best for minimizing degradation?
A2: Modern extraction techniques are generally preferred over traditional methods to minimize degradation:
-
Ultrasound-Assisted Extraction (UAE): This method uses sound waves to enhance extraction efficiency at lower temperatures and shorter times, thus reducing the risk of thermal degradation.[1][2][3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. While it involves heat, the significantly shorter extraction times can result in less overall degradation compared to prolonged heating in methods like Soxhlet.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent is a gentle method that avoids high temperatures and the use of harsh organic solvents. It is particularly suitable for thermally labile compounds.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation studies on this compound are limited, the degradation pathways are expected to be similar to those of curcumin. The major degradation products of curcumin include vanillin, ferulic acid, and bicyclopentadione.[4][5] Under alkaline conditions, hydrolytic cleavage is a primary degradation pathway.[6]
Q4: How can I monitor the degradation of my compound during extraction?
A4: The most common method for monitoring the concentration of this compound and detecting its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis or mass spectrometry (MS) detector.[6][7] A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Data Presentation
Table 1: Stability of Curcuminoids Under Various Stress Conditions
| Stress Condition | General Stability of Curcuminoids | Key Findings |
| Acidic Hydrolysis | Relatively stable | Degradation increases with temperature. At 80°C, significant degradation can occur over several hours. |
| Alkaline Hydrolysis | Highly unstable | Rapid degradation occurs at pH > 7. |
| **Oxidative (H₂O₂) ** | Susceptible to degradation | The rate of degradation depends on the concentration of the oxidizing agent. |
| Thermal | Generally stable at moderate temperatures | Stable for short durations at temperatures up to 80-85°C. Degradation of the β-diketone linkage occurs at temperatures above 100°C.[4] |
| Photolytic | Highly unstable | Complete degradation can occur upon exposure to direct sunlight for several hours.[4] |
Note: This data is based on studies of curcumin and other curcuminoids and is expected to be indicative of the behavior of this compound.
Table 2: Comparison of Extraction Methods for Curcuminoids
| Extraction Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Soxhlet | Solvent Boiling Point | 6-24 hours | Simple setup | Long extraction time, high temperature, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | 25-60°C | 15-60 minutes | Fast, efficient, lower temperature | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 50-120°C | 1-15 minutes | Very fast, efficient | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | 40-80°C | 1-4 hours | "Green" solvent (CO₂), low temperature | High initial equipment cost |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of curcuminoids from plant material.
-
Sample Preparation: Grind the dried plant material (e.g., turmeric rhizome) to a fine powder (particle size < 0.5 mm).
-
Solvent Preparation: Prepare an 82% (v/v) ethanol-water solution.
-
Extraction:
-
Place 1 gram of the powdered plant material into a 50 mL Erlenmeyer flask.
-
Add 20 mL of the 82% ethanol solution.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 20-40 kHz and the power to 100-250 W.
-
Maintain the temperature of the water bath at 32°C.[2]
-
Sonicate for 64 minutes.[2]
-
-
Isolation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
-
-
Analysis: Analyze the extract using HPLC to determine the concentration of this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for MAE of curcuminoids.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Place 1 gram of the powdered plant material into a microwave-safe extraction vessel.
-
Add 20 mL of 80% methanol.
-
Seal the vessel.
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 400-600 W and the temperature to 80°C.
-
Extract for 5 minutes.
-
-
Isolation:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
-
Analysis: Quantify the yield of this compound using HPLC.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. tujns.org [tujns.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a prominent curcuminoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in the purification of this compound stem from its natural source, turmeric (Curcuma longa). The crude extract contains a mixture of structurally similar curcuminoids, primarily demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), which are difficult to separate due to their similar polarities and chemical properties.[[“]][2] Additionally, the presence of oils and resins in the extract can interfere with crystallization processes.[3] The compound is also susceptible to degradation by light, high temperatures, and oxygen during extraction and purification.[4]
Q2: What are the most common methods for purifying this compound?
A2: Several chromatographic and crystallization techniques are employed, often in combination. Column chromatography using silica gel with a chloroform and methanol mobile phase is a traditional and effective method.[[“]][5] Modern techniques like flash chromatography and supercritical fluid chromatography offer faster and more efficient separation.[4][6] Crystallization, including cooling crystallization and anti-solvent crystallization, is also widely used to obtain high-purity compound.[7]
Q3: What level of purity can I expect to achieve?
A3: The achievable purity depends on the chosen method or combination of methods. With optimized multi-step procedures involving both chromatography and crystallization, it is possible to obtain purities exceeding 99%.[2][7] For instance, a single-step crystallization can yield purities as high as 99.4%, though with a lower yield.[7] Flash chromatography can achieve purities greater than 95%.[6]
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying the purity of this compound and detecting impurities like DMC and BDMC.[5][8] Other techniques such as Thin-Layer Chromatography (TLC) coupled with mass spectrometry (TLC/MS) can also be used for rapid purity assessment and identification of spots.[6]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "crashes out" as very fine particles during anti-solvent addition. | Rapid change in solubility; presence of oils and resins from the crude extract. | Add the anti-solvent (e.g., water) slowly and with vigorous stirring.[3] Consider pre-purification steps to remove oils, such as washing the crude extract with a non-polar solvent like hexane.[3] |
| Low yield after crystallization. | The compound has some solubility in the mother liquor; dissolution of the filter cake during washing. | Optimize the solvent-to-anti-solvent ratio and the final temperature to minimize solubility.[7] Consider adding an anti-solvent at the end of a cooling crystallization process to enhance product yield.[7] Avoid washing the filter cake with a solvent in which the compound is highly soluble. |
| Co-crystallization of impurities (DMC, BDMC). | Similar chemical structures and polarities of curcuminoids. | Employ seeded cooling crystallization, as this can improve the purity of the resulting crystals.[7][9] Consider using a solvent system that maximizes the solubility difference between the target compound and its analogues. A 50/50 (wt/wt) acetone/2-propanol mixture has been shown to yield high purity.[7] |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of curcuminoids. | Inappropriate mobile phase composition; overloading of the column. | Optimize the mobile phase. A gradient of chloroform and methanol is often effective for separating curcuminoids on a silica gel column.[[“]][2] Ensure the sample load is appropriate for the column size to prevent band broadening. |
| Compound degradation on the column. | Sensitivity of the compound to light and prolonged exposure to the stationary phase. | Protect the column from light by wrapping it in aluminum foil.[6] Use faster purification techniques like flash chromatography to minimize the run time. |
| Low recovery from the column. | Strong adsorption of the compound to the stationary phase. | Adjust the polarity of the mobile phase. A stepwise increase in the concentration of a more polar solvent (e.g., methanol in a chloroform/methanol system) can help elute the compound effectively.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various purification methods for curcuminoids, including this compound.
Table 1: Purity and Yield from Different Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Multi-step Cooling Crystallization | Crude Curcuminoid Mixture | >99.1% | 50% | [2] |
| Single-Step Crystallization (Acetone/2-Propanol) | Curcuminoid Mixture (67-75% Curcumin) | 99.4% | 13% | [7] |
| Flash Chromatography | Crude Turmeric Extract | >95% | Not Specified | [6] |
| Supercritical Fluid Chromatography | Methanol Extract of Turmeric | 97.9% | 76.6% (mean recovery) | [[“]] |
Table 2: Results of Seeded Cooling Crystallization in Different Solvents
| Solvent System | Initial Curcumin Content | Final Purity of Curcumin | Total Product Yield | Reference |
| 50/50 Acetone/2-Propanol | 67-75% | 99.4% | 13% | [7] |
| Acetone | 67-75% | 95.7% | 31% | [7] |
| Acetonitrile | 67-75% | 92.3% | 55% | [7] |
| 50/50 Acetone/Acetonitrile | 67-75% | 90.1% | 62% | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the separation of curcuminoids using silica gel column chromatography.
-
Preparation of the Crude Extract:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase. A common mobile phase system is a mixture of chloroform and methanol.[[“]][2]
-
A stepwise or gradient elution can be employed by gradually increasing the concentration of methanol to elute the different curcuminoids.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Protocol 2: Purification by Cooling Crystallization
This protocol outlines a general procedure for purifying curcuminoids via cooling crystallization.
-
Dissolution:
-
Dissolve the crude curcuminoid mixture in a suitable solvent (e.g., a 50/50 wt/wt mixture of acetone and 2-propanol) at an elevated temperature to achieve saturation.[7]
-
-
Seeding and Cooling:
-
Isolation and Drying:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent, if necessary, being mindful of potential product loss.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C).[7]
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of this compound.
Signaling Pathways
This compound, as a curcuminoid, is known to modulate various signaling pathways, contributing to its anti-inflammatory and antioxidant properties. Below are diagrams illustrating its inhibitory effects on the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
troubleshooting inconsistent results in 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One.
Troubleshooting Guides & FAQs
I. Synthesis and Compound Handling
Question: My synthesis of this compound has a low yield. How can I improve it?
Answer: Low yields during the synthesis of this compound can be attributed to several factors. Here are some troubleshooting steps based on a known three-step synthesis method[1][2]:
-
Starting Material Purity: Ensure the purity of your starting materials, 4-hydroxybenzaldehyde and acetone. Impurities can lead to side reactions and reduce the overall yield.
-
Reaction Conditions:
-
Condensation Reactions: The initial and final condensation steps are sensitive to reaction time and temperature. Ensure adequate stirring and monitor the reaction progress using thin-layer chromatography (TLC) to avoid the formation of byproducts.
-
Wittig Reaction: The Wittig reaction step can be moisture-sensitive. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Purification:
-
The final product is typically purified by silica gel column chromatography. The choice of solvent system is crucial for good separation. A common mobile phase is a mixture of petroleum ether and ethyl acetate[2]. Experiment with different solvent ratios to optimize the separation of your target compound from impurities.
-
Low recovery from the column can also be due to the compound sticking to the silica. Pre-treating the silica with a small amount of a polar solvent or using a different grade of silica gel might help.
-
Question: I am observing inconsistencies in the purity of my synthesized this compound. What could be the cause?
Answer: Inconsistent purity often arises from incomplete reactions or inadequate purification.
-
Reaction Monitoring: As mentioned above, closely monitor your reactions using TLC to ensure they have gone to completion.
-
Purification Strategy: A single purification step may not be sufficient. Consider recrystallization after column chromatography to achieve higher purity.
-
Compound Stability: Curcuminoids can be unstable. Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.
Question: What is the best way to dissolve and store this compound for in vitro experiments?
Answer: Like many curcuminoids, this compound has poor water solubility.
-
Dissolving the Compound: For in vitro assays, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO)[3].
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light.
-
Final Concentration in Media: When preparing your final working concentrations in cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
II. In Vitro Biological Assays
Question: I am seeing variable IC50/EC50 values in my cell-based assays. What are the potential reasons?
Answer: Inconsistent IC50 or EC50 values are a common issue in cell-based assays and can be caused by several factors[4][5][6]:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact the outcome of viability assays.
-
-
Compound Stability in Media: Curcuminoids can be unstable in aqueous solutions, especially at physiological pH[7][8]. The compound may degrade over the course of your experiment, leading to variability. Consider the following:
-
Prepare fresh dilutions of the compound for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
-
Assay Endpoint: The timing of your assay endpoint can influence the IC50 value. It is crucial to select and consistently use an appropriate time point based on the mechanism of action of the compound and the doubling time of your cells[4][6].
-
Data Analysis: The method used to calculate the IC50/EC50 can also introduce variability. Use a consistent and appropriate non-linear regression model for curve fitting[5].
Question: I suspect my compound is interfering with the fluorescence or absorbance readings in my assay. How can I confirm and mitigate this?
Answer: this compound, being a colored and potentially fluorescent compound similar to curcumin, can interfere with optical-based assays[9][10].
-
Confirmation of Interference:
-
Run a control experiment with the compound in the assay buffer without cells or other biological components to see if it generates a signal at the excitation/emission or absorbance wavelengths you are using.
-
Visually inspect the wells containing higher concentrations of your compound for any color change or precipitation.
-
-
Mitigation Strategies:
-
Use a Different Assay: If possible, switch to an orthogonal assay with a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one) to validate your initial findings[9].
-
Blank Correction: Include appropriate blank wells containing the compound at the same concentrations used in the experimental wells to subtract any background signal.
-
Choose a Different Fluorophore: If using a fluorescence-based assay, select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or fluorescence spectrum of your compound[10].
-
Question: I am having trouble achieving consistent results in my NF-κB inhibition assays. What should I check?
Answer: Inconsistent results in NF-κB assays can stem from both the compound's properties and the experimental setup.
-
Compound-Related Issues:
-
Solubility and Stability: As with other assays, ensure the compound is fully dissolved and stable in your assay medium. Precipitation will lead to a lower effective concentration.
-
-
Assay-Specific Troubleshooting:
-
Stimulation: The timing and concentration of the inflammatory stimulus (e.g., TNF-α, LPS) are critical. Optimize these parameters for your specific cell line to achieve a robust and reproducible inflammatory response[3][11][12].
-
Nuclear Extraction: If you are performing an Electrophoretic Mobility Shift Assay (EMSA) or a Western blot for nuclear NF-κB, ensure the efficiency and purity of your nuclear extraction protocol. Contamination with cytoplasmic proteins can affect your results.
-
Loading Controls: Always use appropriate loading controls for both nuclear and cytoplasmic fractions in Western blotting (e.g., PARP for nuclear, actin or tubulin for cytoplasmic) to ensure equal protein loading[11].
-
Question: My results for the binding of this compound to the SARS-CoV-2 Nucleocapsid (N) protein are not reproducible. What could be the problem?
Answer: Reproducibility issues in protein-ligand binding assays can be complex.
-
Protein Quality: Ensure the purity and proper folding of your recombinant N protein. Misfolded or aggregated protein will not bind consistently.
-
Buffer Conditions: The pH, salt concentration, and presence of additives in your binding buffer can significantly impact the interaction. Optimize these conditions for your specific assay (e.g., Microscale Thermophoresis, Surface Plasmon Resonance).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific binding and inconsistent results. Consider including a non-ionic detergent like Tween-20 in your buffer to minimize aggregation.
-
Assay Controls: Include appropriate positive and negative controls in your binding assay to ensure that the assay is performing as expected.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Virus | Cell Line/System | EC50/IC50 (µM) | Reference |
| Antiviral Activity | HCoV-OC43 | - | 0.16 ± 0.01 | [1][2][13] |
| Antiviral Activity | SARS-CoV-2 | Vero-E6 | 0.17 ± 0.07 | [1][2][13][14] |
Experimental Protocols
Protocol 1: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
This protocol is adapted from methodologies used for curcuminoids[11].
-
Cell Seeding: Seed your cells of choice (e.g., human tenocytes, macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours.
-
Compound Treatment: Pretreat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 4 hours.
-
Inflammatory Stimulation: Add your inflammatory stimulus (e.g., 10 ng/mL IL-1β or TNF-α) and co-incubate for 30 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Protocol 2: SARS-CoV-2 Nucleocapsid (N) Protein Binding Assay (Microscale Thermophoresis - MST)
This protocol is based on the methodology described for the interaction of this compound with the N-terminal domain (NTD) of the N protein[1][2].
-
Protein Labeling (if required): Label the purified N-NTD protein with a fluorescent dye according to the manufacturer's instructions for the MST instrument.
-
Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Binding Reaction: Mix the labeled N-NTD protein (at a constant concentration) with each concentration of the compound.
-
Incubation: Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
MST Measurement: Load the samples into the MST capillaries and perform the measurement on the MST instrument.
-
Data Analysis: Analyze the change in thermophoresis as a function of the ligand concentration to determine the binding affinity (Kd).
Visualizations
Caption: A generalized workflow for the synthesis and in vitro testing of this compound.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the cellular uptake, localization and phototoxicity of meta-tetra(hydroxyphenyl) chlorin encapsulated in surface-modified submicronic oil/water carriers in HT29 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Navigating the Solubility Challenge: A Technical Guide for 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
For researchers and drug development professionals working with 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, achieving consistent and effective solubilization is a critical first step for any experiment. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in selecting the appropriate solvent for this curcuminoid compound.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during the solubilization of this compound.
Question: My compound is not dissolving in aqueous solutions. Why is this happening and what should I do?
Answer: this compound is a curcuminoid, a class of compounds known for their characteristically low solubility in water. This is due to its chemical structure, which is largely non-polar. The compound has a predicted LogP value of 3.949, indicating it is significantly more soluble in lipids and non-polar solvents than in water. For most applications, you will need to use an organic solvent to create a stock solution, which can then be further diluted in your aqueous experimental medium.
Question: I need to prepare a stock solution of this compound. Which organic solvent should I choose?
Answer: A good starting point for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is a powerful and commonly used solvent for curcuminoids. If you still face solubility issues, other recommended organic solvents to try include ethanol, methanol, or Dimethylformamide (DMF).[1] When preparing your stock, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with a larger quantity.
Question: I've dissolved the compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "precipitation upon dilution." It occurs because the overall solvent environment becomes too polar for the compound to remain dissolved. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Use a surfactant or carrier: Incorporating a non-ionic surfactant such as Tween 80 or a carrier molecule like cyclodextrin can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Applying ultrasonic energy can sometimes help to break down small precipitates and create a more uniform dispersion.
Question: How can I determine the exact solubility of this compound in a specific solvent?
Answer: If you require precise solubility data for your experiments, you will need to determine it empirically. A widely used and reliable technique is the shake-flask method. This involves adding an excess amount of the solid compound to the solvent of choice and agitating it until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary and a starting point for solvent selection. For precise quantitative values, experimental determination is recommended.
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Water | 10.2 | Very Low | As a curcuminoid, the compound is hydrophobic and practically insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A common and effective solvent for curcuminoids. Often used to prepare concentrated stock solutions.[1] |
| Dimethylformamide (DMF) | 6.4 | Good | Another polar aprotic solvent that can be used as an alternative to DMSO.[1] |
| Ethanol | 5.2 | Moderate | A less toxic alternative to DMSO and DMF, but may have lower solubilizing power for this compound.[1] |
| Methanol | 6.6 | Moderate | Similar to ethanol, it can be used for solubilization, particularly for creating stock solutions. |
| Acetone | 5.1 | Moderate | A versatile solvent that can dissolve a range of non-polar to moderately polar compounds. |
| Acetonitrile | 5.8 | Moderate | Often used in chromatography; can be a suitable solvent for analytical purposes. |
| Butanol | 4.0 | Moderate to Good | Has been shown to be effective for solubilizing curcuminoids for analytical applications. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to ensure only the dissolved compound is measured.
-
Quantification:
-
HPLC: Dilute the filtered solution with a suitable mobile phase and inject it into an HPLC system. Determine the concentration by comparing the peak area to a standard curve of known concentrations.
-
UV-Vis Spectroscopy: Measure the absorbance of the filtered solution at the compound's λmax. Calculate the concentration using a previously established standard curve.
-
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Visualizing the Workflow
To aid in the decision-making and experimental process, the following diagrams illustrate the logical flow for solvent selection and the experimental workflow for solubility determination.
References
minimizing off-target effects of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One in cellular assays. The information provided aims to help minimize off-target effects and ensure the generation of reliable and reproducible data.
I. Troubleshooting Guide
This section addresses common issues encountered during cellular assays with this compound and related curcuminoid compounds.
Issue 1: High background or false positives in fluorescence-based assays.
-
Question: I am observing high background fluorescence or seemingly positive results in my negative controls when using this compound in a fluorescence-based assay. What could be the cause?
-
Answer: this compound, like other curcuminoids, is an intrinsically fluorescent molecule. This property can lead to interference in assays that use fluorescence as a readout, such as fluorescent microscopy, flow cytometry, and fluorescence-based viability or enzyme assays. The compound's fluorescence can be misinterpreted as a biological effect, leading to false-positive results.
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of the compound in the assay buffer at the concentrations you are using, without any cells or target proteins. This will quantify the compound's intrinsic fluorescence.
-
Subtract background fluorescence: If the compound's fluorescence is significant, subtract this value from your experimental readings.
-
Use a different detection method: If possible, switch to a non-fluorescence-based assay, such as a colorimetric or luminescent assay, to validate your findings.
-
Choose appropriate filter sets: If you must use a fluorescence-based method, ensure your microscope or plate reader's filter sets are optimized to minimize the detection of the compound's fluorescence while maximizing the signal from your specific fluorescent probe.
-
Issue 2: Inconsistent or non-reproducible results.
-
Question: My experimental results with this compound are highly variable between experiments. What could be causing this?
-
Answer: Inconsistent results can stem from several factors related to the compound's physicochemical properties. Curcuminoids are known to be unstable in aqueous solutions and can form aggregates at higher concentrations.[1] This can lead to variability in the effective concentration of the compound and non-specific interactions.
Troubleshooting Steps:
-
Check for compound aggregation: Use dynamic light scattering (DLS) to determine if the compound is forming aggregates at your working concentrations. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent aggregation.[1]
-
Prepare fresh solutions: Due to its instability, always prepare fresh stock solutions of the compound before each experiment. Avoid repeated freeze-thaw cycles.
-
Ensure solubility: Confirm that the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture medium is low (typically <0.5%) and consistent across all experiments.
-
Control for Pan-Assay Interference Compounds (PAINS) behavior: Curcumin and its analogs are recognized as PAINS, which can interfere with assays through various mechanisms, including covalent modification of proteins and redox cycling.[2] It is crucial to perform counter-screens and control experiments to rule out these non-specific effects.
-
Issue 3: Unexpected cytotoxicity at concentrations intended to be non-toxic.
-
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect, not general toxicity. Why might this be happening?
-
Answer: While this compound may have a specific on-target effect at low concentrations, higher concentrations can lead to off-target cytotoxicity. This is a common characteristic of many bioactive compounds, including curcuminoids. The observed toxicity could be due to membrane disruption, mitochondrial dysfunction, or other non-specific cellular stress.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the cytotoxic concentration range of the compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help you identify a non-toxic working concentration range for your functional assays.
-
Use appropriate controls: Include a positive control for cytotoxicity to ensure your assay is working correctly.
-
Assess markers of general cellular stress: Measure markers of apoptosis (e.g., caspase activation) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
Consider the cell line: Different cell lines can have varying sensitivities to the same compound. It is important to establish the cytotoxic profile for each cell line you are working with.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary reported on-target effects are:
-
Antiviral activity: It acts as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein, interfering with viral replication.[3][4]
-
Anti-inflammatory activity: It has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating inflammatory signaling pathways.
Q2: What are the potential off-target effects of this compound?
A2: As a curcuminoid and a potential PAIN, this compound may exhibit several off-target effects, including:
-
Non-specific protein reactivity: The α,β-unsaturated ketone moiety in its structure can react non-specifically with cysteine residues on proteins, leading to covalent modification and altered protein function.
-
Redox cycling: It may undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
-
Membrane disruption: At higher concentrations, it can intercalate into and disrupt cellular membranes.
-
Inhibition of multiple kinases: Curcuminoids have been reported to inhibit a variety of protein kinases, which can lead to broad, non-specific effects on cellular signaling.[5]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for validating your findings. Here are some strategies:
-
Use a structurally related inactive analog: If available, use a similar compound that does not have the key functional groups required for on-target activity as a negative control.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Target overexpression: Conversely, overexpressing the target protein may enhance the compound's effect.
-
Rescue experiments: If the compound's effect is due to inhibiting a specific enzyme, adding back the product of that enzyme's reaction may rescue the phenotype.
-
Orthogonal assays: Confirm your findings using multiple, mechanistically distinct assays.
Q4: What is a recommended starting concentration for cellular assays?
A4: Based on published data for its antiviral activity, a starting point for assessing on-target effects would be in the low micromolar to nanomolar range (e.g., 0.1 µM to 5 µM).[3][4] However, it is essential to perform a dose-response analysis in your specific cellular system to determine the optimal concentration that elicits the desired on-target effect without causing significant cytotoxicity.
III. Quantitative Data
The following tables summarize key quantitative data for this compound and related curcuminoids to provide a reference for expected potency and potential for off-target effects at higher concentrations.
Table 1: On-Target Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| HCoV-OC43 | Vero E6 | Antiviral Assay | 0.16 ± 0.01 | [3][4] |
| SARS-CoV-2 | Vero E6 | Antiviral Assay | 0.17 ± 0.07 | [3][4] |
Table 2: Cytotoxicity of Curcumin Analogs in Various Cancer Cell Lines (Proxy for Potential Off-Target Effects)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Curcumin Analog (DMCH) | SW620 (Colon Cancer) | MTT Assay | 7.50 | [6] |
| Curcumin Analog (DMCH) | HT29 (Colon Cancer) | MTT Assay | 9.80 | [6] |
| Curcumin Analog (A111) | U2-OS (Osteosarcoma) | MTT Assay | <20 | [2] |
| Curcumin Analog (A113) | U2-OS (Osteosarcoma) | MTT Assay | <20 | [2] |
| Curcumin Analog (B114) | U2-OS (Osteosarcoma) | MTT Assay | <20 | [2] |
IV. Experimental Protocols
Protocol 1: Validating On-Target Engagement in Cells using Western Blot
This protocol is designed to confirm that this compound engages its intended target (e.g., inhibiting a signaling pathway) in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells for the desired time period (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated (inactive/active) form of a downstream effector of your target pathway and an antibody against the total protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the treated samples to the vehicle control. A significant change in the phosphorylation status of the downstream effector in a dose-dependent manner suggests on-target engagement.
-
Protocol 2: Assessing Off-Target Cytotoxicity using MTT Assay
This protocol determines the concentration range at which this compound exhibits cytotoxic effects.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Treat the cells and incubate for 24 or 48 hours.
-
-
MTT Addition:
-
Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
V. Visualizations
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validation & Comparative
comparing the anti-inflammatory potency of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One with other curcuminoids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, also known as Bisdemethoxycurcumin, with other naturally occurring curcuminoids. The information presented is supported by experimental data to aid in research and development endeavors.
Unveiling the Anti-inflammatory Potential of Curcuminoids
Curcuminoids, the bioactive polyphenolic compounds found in turmeric (Curcuma longa), have garnered significant attention for their therapeutic properties, particularly their anti-inflammatory effects. The three primary curcuminoids are Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC). The focus of this guide, this compound, is chemically identical to Bisdemethoxycurcumin.
The anti-inflammatory activity of these molecules is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Comparative Anti-inflammatory Potency: A Data-Driven Overview
The anti-inflammatory potency of curcuminoids is intrinsically linked to their chemical structure, particularly the presence of methoxy groups on the phenyl rings. Experimental evidence consistently demonstrates a hierarchical relationship in their ability to suppress inflammatory markers.
| Compound | Chemical Structure | Inhibition of NF-κB Activation | Nitric Oxide (NO) Production Inhibition (IC50) | COX-2 Expression Inhibition | Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) |
| Curcumin | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | Most Potent[1] | ~15 µM | Significant Inhibition | Significant Inhibition |
| Demethoxycurcumin (DMC) | (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | Potent | > 20 µM | Moderate Inhibition | Moderate Inhibition |
| Bisdemethoxycurcumin (BDMC) (this compound) | (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | Least Potent of the three[1] | > 25 µM | Less Potent Inhibition | Less Potent Inhibition |
| 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH) (Synthetic Analog) | (1E,4E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one | More Potent than Curcumin[2][3][4] | Lower IC50 than Curcumin[2][3][4] | Significant Inhibition[2][3][4] | Significant Inhibition[2][3][4] |
Key Findings:
-
The presence and number of methoxy groups on the phenyl rings play a crucial role in the anti-inflammatory activity of natural curcuminoids, with the potency for NF-κB inhibition following the order: Curcumin > Demethoxycurcumin > Bisdemethoxycurcumin.[1]
-
A synthetic analog, 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), which possesses a trienone structure and methoxy groups, has demonstrated even greater anti-inflammatory potency than curcumin, suggesting that other structural modifications can enhance activity.[2][3][4]
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory potency of curcuminoids are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of the test curcuminoids for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.
-
Nitrite Measurement:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The half-maximal inhibitory concentration (IC50) is then calculated.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay assesses the ability of curcuminoids to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test curcuminoids or a known COX-2 inhibitor (e.g., celecoxib) in a reaction buffer at 37°C for a specified time.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the curcuminoid to the control (enzyme and substrate without inhibitor).
Pro-inflammatory Cytokine Measurement (ELISA)
This method is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by cells.
Methodology:
-
Cell Culture and Treatment: Similar to the NO assay, cells (e.g., macrophages or peripheral blood mononuclear cells) are cultured, pre-treated with curcuminoids, and then stimulated with an inflammatory agent like LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
The collected supernatants and standards of known cytokine concentrations are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is then added, resulting in a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: The NF-κB signaling pathway and points of inhibition by curcuminoids.
Caption: A generalized experimental workflow for in vitro anti-inflammatory assays.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Antioxidant Activity of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One and Resveratrol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Antioxidants
In the landscape of natural compounds with therapeutic potential, both 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid analogue, and resveratrol, a well-studied stilbenoid, have garnered significant attention for their antioxidant properties. This guide provides a head-to-head comparison of their antioxidant activities, supported by available experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Quantitative Antioxidant Activity: A Comparative Overview
Direct comparative studies on the antioxidant activity of this compound and resveratrol are limited in the existing literature. However, by collating data from various studies employing standardized antioxidant assays, an indirect comparison can be drawn. It is important to note that this compound is a curcuminoid, and in some instances, data for its close structural analog, curcumin, is used for comparative purposes, with this limitation being explicitly stated.
| Antioxidant Assay | This compound / Curcuminoids | Resveratrol | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (IC50) | While specific IC50 values for this compound are not readily available, curcuminoids, in general, exhibit potent DPPH radical scavenging activity. | IC50 values for resveratrol in DPPH assays are reported in the range of 15.54 µg/mL to over 100 µg/mL, depending on the specific assay conditions.[1] | Both classes of compounds are effective DPPH radical scavengers. A direct comparison of IC50 values under identical conditions is necessary for a definitive conclusion on relative potency. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (TEAC) | Specific TEAC values for this compound are not widely reported. However, curcuminoids are known to possess significant ABTS radical scavenging capacity. | Resveratrol demonstrates strong ABTS radical scavenging activity, with reported IC50 values around 2.86 µg/mL in some studies.[1] | Resveratrol shows very potent activity in the ABTS assay. Further studies are needed to quantify the TEAC of this compound for a direct comparison. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Data on the ORAC value for this compound is scarce. | Resveratrol has a reported ORAC value of approximately 5.26 Trolox equivalents/µM.[2] | Resveratrol is a potent antioxidant as measured by the ORAC assay. Quantitative data for this compound is needed for a direct comparison. |
| Lipid Peroxidation Inhibition | One study found that this compound inhibits lipid peroxidation more potently than alpha-tocopherol.[3] | Resveratrol is also a known inhibitor of lipid peroxidation. | Both compounds are effective in preventing lipid peroxidation, a key process in cellular damage. |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.
Molecular Mechanisms of Antioxidant Action
Both this compound (and related curcuminoids) and resveratrol exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway for both is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like the compounds discussed, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Activation of the Nrf2 antioxidant signaling pathway.
Both this compound (as a curcuminoid) and resveratrol can activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes, thereby enhancing the cell's ability to combat oxidative stress.[2][4][5][6][7][8][9][10][11]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized protocols for common antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow for the DPPH antioxidant assay.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compounds (this compound and resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compounds (this compound and resveratrol) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox.
Conclusion
For researchers in drug development, both compounds represent promising scaffolds for the design of novel antioxidant therapies. Further investigation into the specific quantitative antioxidant activity of this compound is warranted to fully elucidate its comparative efficacy.
References
- 1. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruidera.uclm.es [ruidera.uclm.es]
- 6. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2-Related Therapeutic Effects of Curcumin in Different Disorders [mdpi.com]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]
in vivo efficacy comparison of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One and standard-of-care drugs
A comprehensive review of published scientific literature reveals a notable absence of in vivo studies directly comparing the efficacy of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One against current standard-of-care drugs for any specific disease. While this naturally occurring curcuminoid, found in turmeric and torch ginger, has demonstrated promising biological activities in laboratory settings, its therapeutic potential in living organisms, particularly in comparison to established treatments, remains to be investigated.
The majority of existing research on this compound has been conducted in vitro, focusing primarily on its antiviral and anti-inflammatory properties. These studies provide a foundational understanding of the compound's mechanism of action but do not offer the necessary data for a direct comparison with standard-of-care drugs in a clinical or preclinical in vivo context.
Summary of Existing Research
Current research highlights the following activities of this compound and its analogs:
-
Antiviral Activity: In vitro studies have shown that this compound exhibits potent antiviral activity against coronaviruses, including HCoV-OC43 and SARS-CoV-2.[1][2][3] The compound is suggested to inhibit the virus by targeting the nucleocapsid (N) protein.[1][2][3]
-
Anti-inflammatory Effects: A structurally similar compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), has demonstrated significant anti-inflammatory effects in vitro.[4][5][6] This analog was found to be more potent than curcumin in inhibiting the translocation of NF-κB, a key regulator of inflammation.[4][5]
-
Anticancer Properties of Analogs: While direct in vivo anticancer studies on this compound are lacking, research on other curcumin analogs has shown some potential. For instance, a synthetic curcumin analog, referred to as Compound A, has been shown to induce apoptosis in melanoma cells.[7] Another analog, EB30, was reported to induce apoptosis in lung cancer cells via the PI3K/Akt and ERK1/2 pathways in vitro.[8] However, these studies do not compare the efficacy of these analogs with standard-of-care chemotherapeutic agents.
Data Gap and Future Directions
The absence of in vivo comparative efficacy data for this compound is a significant gap in the scientific literature. To establish its potential as a therapeutic agent, future research should prioritize well-designed in vivo studies that compare its efficacy and safety against established standard-of-care drugs for specific diseases. Such studies are crucial for determining appropriate dosages, understanding potential side effects, and justifying any progression to clinical trials in humans.
Due to the lack of available comparative in vivo data, it is not possible to provide a quantitative data summary, detailed experimental protocols for such comparisons, or a signaling pathway diagram based on in vivo evidence as requested. The scientific community awaits further research to elucidate the in vivo therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Anti-cancer Efficacy of a Synthetic Curcumin Analog on Human Melanoma Cells and Its Interaction with Standard Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One and its derivatives. The information is compiled from recent studies and focuses on their anticancer, antiviral, and anti-inflammatory properties. While a comprehensive SAR study on a dedicated library of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from structurally related curcuminoids to provide valuable insights for drug discovery and development.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and its analogues.
Table 1: Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | HCoV-OC43 | HCT-8 | 0.16 ± 0.01 | > 10 | > 62.5 | [1][2][3] |
| This compound | SARS-CoV-2 | Vero E6 | 0.17 ± 0.07 | > 10 | > 58.8 | [1][2][3] |
Table 2: Anticancer Activity of 1,7-Diarylhepta-1,4,6-trien-3-one Derivatives
A study on a series of (1E,4E,6E)-1,7-diaryl-1,4,6-heptatrien-3-ones, where the phenyl groups were replaced with various nitrogen-containing heteroaromatic rings, revealed significantly improved cytotoxicity compared to curcumin.[1] Ten of the thirty synthesized analogues were found to be 5- to 36-fold more potent than curcumin in inhibiting cancer cell proliferation.[1] The structure-activity relationship data indicated that 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazole-2-yl moieties are optimal for enhancing in vitro potency.[1]
| Compound ID | Aromatic Ring | Cell Line | GI50 (µM) | Reference |
| Curcumin | 4-hydroxy-3-methoxyphenyl | PC-3 | 17.9 ± 1.2 | [1] |
| 13 | 1-Methyl-1H-imidazol-2-yl | PC-3 | 0.5 ± 0.1 | [1] |
| 14 | 1-Ethyl-1H-imidazol-2-yl | PC-3 | 0.6 ± 0.1 | [1] |
| 15 | 1-Propyl-1H-imidazol-2-yl | PC-3 | 0.7 ± 0.1 | [1] |
| 17 | 1-Butyl-1H-imidazol-2-yl | PC-3 | 0.8 ± 0.1 | [1] |
| 18 | 1-Pentyl-1H-imidazol-2-yl | PC-3 | 0.9 ± 0.1 | [1] |
| 30 | 1-Methyl-1H-benzo[d]imidazol-2-yl | PC-3 | 0.7 ± 0.1 | [1] |
| 31 | 1-Ethyl-1H-benzo[d]imidazol-2-yl | PC-3 | 0.8 ± 0.1 | [1] |
| 32 | 1-Propyl-1H-benzo[d]imidazol-2-yl | PC-3 | 0.9 ± 0.1 | [1] |
| 33 | 1-Butyl-1H-benzo[d]imidazol-2-yl | PC-3 | 1.0 ± 0.1 | [1] |
| 35 | 1-Pentyl-1H-benzo[d]imidazol-2-yl | PC-3 | 1.2 ± 0.1 | [1] |
*GI50: The concentration required to inhibit cell growth by 50%.
Key Structure-Activity Relationship Insights
-
Aromatic Substituents: The nature of the substituents on the terminal phenyl rings plays a crucial role in the biological activity. For anti-inflammatory activity, a methoxy group ortho to the hydroxyl group, as seen in the curcumin-related compound 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, appears to be beneficial. In anticancer studies of related curcuminoids, replacing the phenyl rings with nitrogen-containing heteroaromatic rings, such as 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazol-2-yl, significantly enhances cytotoxic potency.[1]
-
Mono-carbonyl Linker: The 1,4,6-heptatrien-3-one backbone, a mono-carbonyl analogue of curcumin, is a key structural feature. These mono-carbonyl curcuminoids generally exhibit improved stability at physiological pH compared to the β-diketone moiety of curcumin, which may contribute to their enhanced biological activity.[4]
-
Antiviral Mechanism: this compound has been identified as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[1][2][3] It is presumed to block the binding between the N-terminal domain of the N protein and viral RNA, thereby inhibiting viral replication and transcription.[1][3]
Experimental Protocols
Antiviral Assay (HCoV-OC43 and SARS-CoV-2)
Cell Lines and Viruses:
-
HCT-8 cells (for HCoV-OC43) and Vero E6 cells (for SARS-CoV-2) are seeded in 96-well plates.
-
Human coronavirus OC43 (HCoV-OC43) and SARS-CoV-2 virus are used for infection.
Procedure:
-
Cells are seeded and incubated overnight to form a monolayer.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The test compound (this compound) is serially diluted in the assay medium.
-
The virus is added to the diluted compound to achieve a multiplicity of infection (MOI) of 0.01.
-
The cell monolayer is incubated with the virus-compound mixture for 2 hours at 37°C.
-
The inoculum is removed, and the cells are washed with PBS.
-
Fresh assay medium containing the serially diluted compound is added to the wells.
-
The plates are incubated for 48 hours (for HCoV-OC43) or 24 hours (for SARS-CoV-2) at 37°C.
-
Viral RNA is extracted from the cell supernatant and quantified using quantitative real-time PCR (qRT-PCR) to determine the viral load.
-
The 50% effective concentration (EC50) is calculated based on the dose-response curve.
Cytotoxicity Assay:
-
The cytotoxicity of the compound on the respective cell lines is determined using the CCK-8 assay. The 50% cytotoxic concentration (CC50) is calculated.
Anticancer Cell Viability Assay (MTT Assay)
Cell Lines:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer).
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated cells), and the GI50 values are determined.
Signaling Pathway
The anti-inflammatory activity of curcuminoids, including 1,7-diarylheptanoids, is often associated with the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by these compounds.
Caption: Simplified NF-κB signaling pathway and potential inhibition by curcuminoid derivatives.
References
- 1. Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mc.minia.edu.eg [mc.minia.edu.eg]
- 4. benthamdirect.com [benthamdirect.com]
assessing the synergistic effects of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid compound, with other therapeutic agents. Due to limited direct research on this specific molecule's combination therapies, this guide leverages extensive experimental data on its close structural and functional analog, curcumin, to provide insights into its potential synergistic activities in oncology, anti-inflammatory applications, and neuroprotection.
I. Synergistic Effects in Oncology
The combination of curcuminoids with conventional chemotherapeutic drugs has shown promise in enhancing anti-cancer efficacy and overcoming drug resistance. Preclinical studies highlight the potential for dose reduction of cytotoxic agents, thereby minimizing side effects.
Quantitative Data on Synergistic Anti-Cancer Effects
| Combination | Cancer Model | Key Synergistic Outcome | Quantitative Measurement |
| Curcumin Analog (PAC) + Cisplatin | Oral Cancer Cells (Ca9-22) | Increased cytotoxicity | Ten-fold reduction in the IC50 of cisplatin when combined with 5 µM PAC. |
| Curcumin + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) Cells | Enhanced apoptosis | Significant increase in apoptotic cell population in combination therapy compared to single-agent treatment. |
| Curcumin + 5-Fluorouracil (5-FU) | Human Gastric Cancer Cells (MGC-803) | Inhibition of cell proliferation and migration | Combination treatment showed significantly reduced cell viability, colony formation, and cell migration compared to individual treatments. |
| Curcumin + Doxorubicin | Human Glioma Cell Lines | Potentiated apoptosis | Pre-treatment with curcumin followed by doxorubicin significantly increased apoptosis compared to doxorubicin alone. |
Signaling Pathways in Anti-Cancer Synergy
The synergistic anti-cancer effects of curcuminoids in combination with chemotherapy are often attributed to the modulation of multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB pathway, which is crucial for cancer cell survival and proliferation. Additionally, these combinations have been shown to induce apoptosis through the regulation of Bcl-2 family proteins and activation of caspases.
II. Synergistic Effects in Inflammation
Curcuminoids have well-documented anti-inflammatory properties. When combined with non-steroidal anti-inflammatory drugs (NSAIDs), they can exhibit synergistic effects, potentially allowing for lower doses of NSAIDs and reducing their associated gastrointestinal side effects.
Quantitative Data on Synergistic Anti-Inflammatory Effects
| Combination | Animal Model | Key Synergistic Outcome | Quantitative Measurement |
| Curcumin + Diclofenac | Carrageenan-induced paw edema in rats | Reduced inflammation | Combination showed significantly greater inhibition of paw edema compared to diclofenac alone. |
| Curcumin + Nimesulide | Carrageenan-induced paw edema in rats | Enhanced anti-inflammatory effect | Combination of low-dose nimesulide with curcumin showed comparable effects to high-dose nimesulide. |
| Curcumin + Tenoxicam | Carrageenan-induced paw edema in rats | Potentiated anti-inflammatory activity | Combination of low-dose tenoxicam with curcumin showed comparable effects to high-dose tenoxicam. |
| Curcumin + Various NSAIDs | Acetic acid-induced writhing in mice | Enhanced analgesic effect | Combination with curcumin significantly reduced the number of writhes compared to NSAIDs alone. |
Signaling Pathways in Anti-Inflammatory Synergy
The anti-inflammatory synergy is largely attributed to the dual inhibition of pro-inflammatory pathways. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, curcuminoids can downregulate the expression of COX-2 and inhibit the activation of the NF-κB signaling pathway, a master regulator of inflammation.
III. Synergistic Effects in Neuroprotection and Antioxidant Activity
The antioxidant properties of curcuminoids are central to their neuroprotective effects. In combination with other antioxidants, they can exhibit synergistic free radical scavenging activity.
Quantitative Data on Synergistic Antioxidant Effects
| Combination | Assay | Key Synergistic Outcome | Quantitative Measurement |
| Curcumin + Resveratrol | Heme-enhanced oxidation reaction | Enhanced antioxidant effect | Combination showed a 15.5% greater antioxidant effect than the average of individual activities. |
| Curcumin + Gallic Acid | DPPH radical scavenging assay | Synergistic antioxidant effect | The combination of curcumin and gallic acid showed a synergistic effect in scavenging free radicals. |
| Curcumin + Quercetin | Heme-enhanced oxidation reaction | Modest synergistic antioxidant effect | The synergy was significantly less potent compared to the curcumin-resveratrol combination. |
| Curcumin + Glycyrrhiza glabra | Alzheimer's disease mouse model | Enhanced neuroprotection | Combination therapy significantly improved cognitive performance and reduced neuroinflammatory markers compared to individual treatments. |
Signaling Pathways in Neuroprotective and Antioxidant Synergy
The synergistic antioxidant effect is believed to arise from the ability of different antioxidants to regenerate each other and to act on different types of free radicals. In neuroprotection, this enhanced antioxidant capacity helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the individual compounds and their combinations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the compounds of interest as described in the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Acclimatize male Wistar rats for one week and divide them into control and treatment groups.
-
Drug Administration: Administer the test compounds (curcuminoid, NSAID, and their combination) orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Acetic Acid-Induced Writhing Test in Mice
-
Animal Grouping: Use male albino mice and divide them into control and treatment groups.
-
Drug Administration: Administer the test compounds orally 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. A standard antioxidant like ascorbic acid should be used as a positive control. The synergistic effect can be evaluated by comparing the scavenging activity of the combination to that of the individual compounds.
Comparative Gene Expression Analysis: Unveiling the Cellular Impact of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles in cells treated with 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One and its close structural analogs, primarily in comparison to the well-studied parent compound, curcumin. Due to the limited availability of direct comparative transcriptomic data for this compound, this guide synthesizes findings from studies on closely related curcuminoids to offer insights into its potential molecular mechanisms and therapeutic advantages.
Executive Summary
This compound, a naturally occurring curcuminoid found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior), has garnered interest for its potential pharmacological activities, including antioxidant and antiviral properties.[1] Understanding its influence on cellular gene expression is pivotal for elucidating its therapeutic potential. This guide focuses on a comparative view, drawing parallels with curcumin and other analogs to highlight similarities and potential enhancements in biological activity. A key comparison is made with the structurally similar trienone, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), which has demonstrated more potent anti-inflammatory effects than curcumin by targeting NF-κB signaling.[2][3]
Comparative Analysis of Gene Expression and Cellular Effects
While direct, comprehensive gene expression data for this compound is not yet available in the public domain, we can infer its likely effects by examining studies on curcumin and its analogs. Curcumin is known to modulate a wide array of genes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4]
A study on a closely related analog, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, provides a valuable point of comparison. This study revealed that HMPH exhibits more potent anti-inflammatory activity than curcumin.[2][3] The key molecular distinction was a more significant inhibition of p65 NF-κB translocation into the nucleus by HMPH.[2][3] This suggests that HMPH, and likely this compound, could be more effective modulators of inflammatory gene expression.
Another analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway, indicating its influence on key cancer-related signaling cascades.[5]
The table below summarizes the comparative effects on key inflammatory and cancer-related genes, drawing from studies on HMPH and curcumin.
| Gene Target | Effect of HMPH (in RAW264.7 cells) | Effect of Curcumin (in various cell lines) | Reference |
| iNOS (NOS2) | Significant suppression of expression | Suppression of expression | [3] |
| COX-2 (PTGS2) | Significant suppression of expression | Suppression of expression | [3] |
| TNF-α | Inhibition of secretion | Inhibition of expression and secretion | [3] |
| IL-6 | Inhibition of secretion | Inhibition of expression and secretion | [3] |
| NF-κB (p65) | Stronger inhibition of nuclear translocation | Inhibition of nuclear translocation | [2][3] |
Signaling Pathways and Experimental Workflows
The differential effects of these curcuminoids can be visualized through their impact on key signaling pathways. Below are diagrams representing the inferred anti-inflammatory signaling pathway of HMPH compared to curcumin and a general experimental workflow for comparative gene expression analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Curcumin-Induced Global Profiling of Transcriptomes in Small Cell Lung Cancer Cells [frontiersin.org]
- 3. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Network Pharmacology and Comparative Transcriptome Reveals Biotargets and Mechanisms of Curcumol Treating Lung Adenocarcinoma Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Crucial Note for Laboratory Personnel: The following information provides a general framework for the safe handling and disposal of chemical reagents. However, a specific Safety Data Sheet (SDS) for 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One (CAS No. 149732-52-5) was not available through public search at the time of this writing. It is imperative to obtain the official SDS from your supplier, such as MedChemExpress (product code HY-N11902), and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. The information in the official SDS will supersede the general guidance provided here.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough review of the substance-specific Safety Data Sheet is mandatory. The SDS will provide critical information regarding personal protective equipment (PPE), emergency procedures, and potential hazards.
Key Information to Extract from the Safety Data Sheet (SDS)
| Information Category | Guidance | Data (Refer to specific SDS) |
| Personal Protective Equipment (PPE) | Identifies the necessary protective gear for safe handling. | Refer to specific SDS |
| First-Aid Measures | Outlines immediate actions in case of exposure (inhalation, skin/eye contact, ingestion). | Refer to specific SDS |
| Spill and Leak Procedures | Details the appropriate steps for containment and cleanup of accidental releases. | Refer to specific SDS |
| Disposal Considerations | Provides instructions on the proper disposal methods for the chemical and its container. | Refer to specific SDS |
| Hazard Identification | Describes the potential health and environmental hazards associated with the compound. | Refer to specific SDS |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with the guidelines provided in the manufacturer's SDS and your local and institutional regulations.
-
Consult the Safety Data Sheet: Locate Section 13, "Disposal considerations," in the SDS for specific instructions. This section will indicate whether the material should be incinerated, chemically treated, or disposed of as hazardous waste.
-
Personal Protective Equipment: Prior to handling the waste, don the appropriate PPE as specified in Section 8, "Exposure controls/personal protection," of the SDS. This will likely include safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Avoid mixing this waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines and the chemical compatibility information in the SDS.
-
-
Labeling: Clearly label the waste container with the full chemical name: "this compound," the CAS number "149732-52-5," and any other information required by your institution (e.g., hazard symbols, date of accumulation).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, as outlined in Section 7, "Handling and storage," of the SDS.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Chemical Disposal
Caption: General laboratory chemical disposal workflow.
Personal protective equipment for handling 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Essential Safety and Handling Guide for 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on safety information for structurally similar compounds. Researchers must conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Handling Precautions
This document provides essential safety and logistical information for handling this compound, a curcuminoid antioxidant found in turmeric and torch ginger.[1] Due to the lack of a specific Safety Data Sheet (SDS), the following recommendations are extrapolated from data on similar diarylheptanoid compounds.
Handling:
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Wear suitable protective clothing.[2]
First Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[2]
-
Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin | Chemical-impermeable gloves, Fire/flame resistant and impervious clothing | Wear appropriate gloves and protective clothing to prevent skin contact. |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational and Disposal Plans
Accidental Release Measures:
-
Avoid dust formation.[2]
-
Avoid breathing mist, gas, or vapors.[2]
-
Use personal protective equipment, including chemical-impermeable gloves.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition and use spark-proof tools.[2]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]
-
Prevent further spillage or leakage if it is safe to do so.[2]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[2]
-
Collect and arrange disposal in suitable, closed containers.[2]
Disposal:
-
Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge to sewer systems.[2]
-
Containers can be triple-rinsed and offered for recycling or reconditioning.[2]
-
Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[2]
Visualizing the Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
